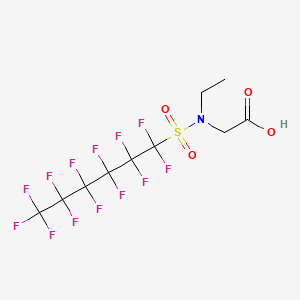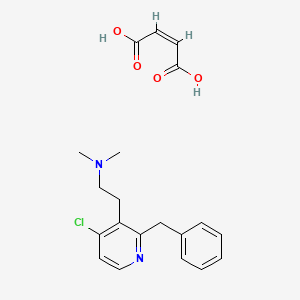
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloropyridine ring, and a dimethylethanamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridine Ring: The chloropyridine ring can be synthesized through a series of reactions involving the chlorination of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chloropyridine ring in the presence of a Lewis acid catalyst.
Formation of the Dimethylethanamine Moiety: The dimethylethanamine moiety is synthesized through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Coupling of the Components: The final step involves coupling the chloropyridine ring, benzyl group, and dimethylethanamine moiety through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzyl group or the dimethylethanamine moiety is oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloropyridine ring to a more reduced form, such as a pyridine or piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3), and primary amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while nucleophilic substitution at the chloropyridine ring can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine: This compound lacks the (Z)-but-2-enedioic acid moiety, which may affect its chemical properties and reactivity.
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-diethylethanamine: This compound has an ethyl group instead of a methyl group, which may influence its biological activity and pharmacokinetics.
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylpropanamine: This compound has a propanamine moiety instead of an ethanamine moiety, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid lies in its specific combination of functional groups and structural features. The presence of the (Z)-but-2-enedioic acid moiety may impart additional chemical reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)11-9-14-15(17)8-10-18-16(14)12-13-6-4-3-5-7-13;5-3(6)1-2-4(7)8/h3-8,10H,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
AQMIDKSAICCBBA-BTJKTKAUSA-N |
SMILES isomérique |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
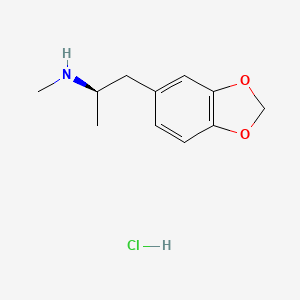
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
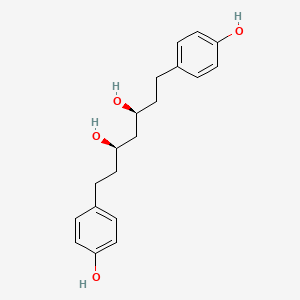
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
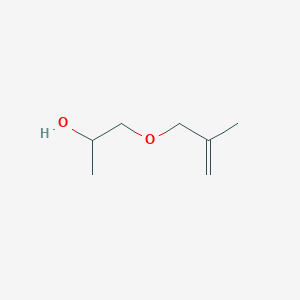
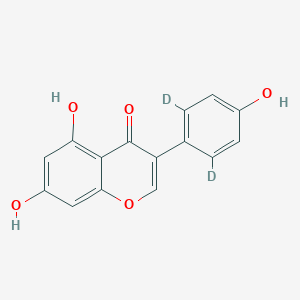
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
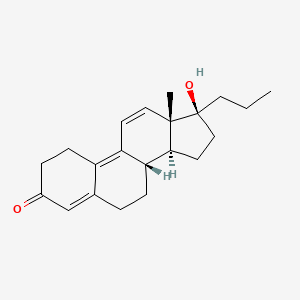
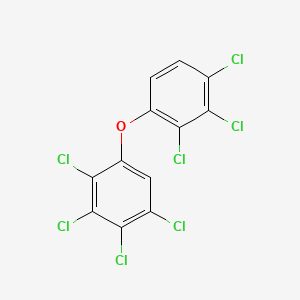
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
